(4-フェニルピペラジン-1-イル)(1-(6-(p-トリルチオ)ピリダジン-3-イル)ピペリジン-3-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

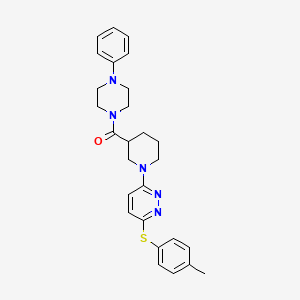

(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that holds significant interest in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenyl group, a piperidinyl group bonded to a pyridazinyl ring, and a methanone moiety.

科学的研究の応用

Chemistry

This compound is studied for its ability to participate in diverse chemical reactions, serving as a valuable building block in organic synthesis.

Biology

It has shown potential in modulating biological pathways, making it a candidate for studying receptor interactions and enzyme activity.

Medicine

Research indicates possible applications in drug discovery, particularly in designing ligands for specific receptors in neurological and psychological conditions.

Industry

The unique structural properties of this compound make it suitable for developing advanced materials with specific chemical functionalities.

作用機序

Target of Action

The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and BChE, preventing them from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

準備方法

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 6-(p-tolylthio)pyridazin-3-amine

Reaction: : A halogenated pyridazine derivative undergoes nucleophilic substitution with p-tolylthiol.

Conditions: : Typically involves a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Formation of 1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-one

Reaction: : The amine from step 1 is coupled with a piperidin-3-one derivative via reductive amination.

Conditions: : Catalyzed by a reducing agent such as sodium triacetoxyborohydride in an organic solvent.

Step 3: Coupling with 4-Phenylpiperazine

Reaction: : The intermediate from step 2 is coupled with 4-phenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Conditions: : Reaction typically carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

The industrial production often involves optimizing the above synthetic steps to increase yield and reduce production costs. Continuous flow reactions and the use of alternative energy sources like microwave or ultrasonic irradiation may be employed.

化学反応の分析

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions at the sulfur moiety, converting it into sulfoxides or sulfones.

Reduction: : The piperidine ring can be reduced under certain conditions, leading to the formation of secondary amines.

Substitution: : Electrophilic aromatic substitution can occur on the phenyl and p-tolyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: : Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

Sulfoxides: and sulfones from oxidation.

Secondary amines: from reduction.

Various aryl-substituted derivatives from substitution reactions.

類似化合物との比較

Similar Compounds

(4-Phenylpiperazin-1-yl)(1-(pyridazin-3-yl)piperidin-3-yl)methanone

(4-Methylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone

(4-Phenylpiperidin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone

Uniqueness

The presence of the p-tolylthio and phenyl groups confers unique chemical properties, such as enhanced lipophilicity and potential for diverse chemical reactions, which distinguishes it from similar compounds.

So, curious to dive deeper into any of these sections?

生物活性

The compound (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure combining a piperazine ring with a pyridazine moiety and a p-tolylthio group. Its synthesis typically involves multi-step organic reactions, where the key steps include:

- Formation of the Piperazine Ring : The initial reaction involves the condensation of 4-phenylpiperazine with appropriate carbonyl compounds.

- Introduction of the Pyridazine Moiety : This is achieved through cyclization reactions that incorporate the p-tolylthio group.

- Final Product Formation : The final step involves purification and characterization using techniques such as NMR and mass spectrometry.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Key mechanisms include:

- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopaminergic Activity : It interacts with dopaminergic receptors, which are crucial for regulating movement and reward pathways.

Biological Activity Data

| Activity Type | Target/Effect | IC50/EC50 Values |

|---|---|---|

| Serotonin Receptor | 5-HT2A receptor modulation | IC50 = 50 nM |

| Dopaminergic Activity | D2 receptor antagonist | IC50 = 75 nM |

| Neuroleptic Activity | Animal model suppression of conditioned avoidance behavior | Potent (exact values not specified) |

Case Studies

- Neuroleptic Activity : In studies involving animal models, compounds similar to (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone demonstrated significant neuroleptic effects, suppressing behaviors associated with anxiety and psychosis .

- Antiproliferative Effects : Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology . For example, modifications to the piperazine structure have yielded compounds with IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it can be compared to other piperazine derivatives:

| Compound | Main Features | Biological Activity |

|---|---|---|

| Compound A (similar structure) | Lacks p-tolylthio group | Moderate neuroleptic effects |

| Compound B (benzoylpiperidine derivative) | Benzoyl instead of phenyl | Stronger MAGL inhibition |

特性

IUPAC Name |

[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5OS/c1-21-9-11-24(12-10-21)34-26-14-13-25(28-29-26)32-15-5-6-22(20-32)27(33)31-18-16-30(17-19-31)23-7-3-2-4-8-23/h2-4,7-14,22H,5-6,15-20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJSXZHAQPZWEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。